奎尼克利定-3-羧酸盐酸盐

描述

Synthesis Analysis

An improved method for the synthesis of 3-quinuclidinone hydrochloride from piperidine-4-carboxylic acid has been described . The reaction of piperidine-4-carboxylic acid with thionyl chloride and ethanol gave ethyl piperidine 4-carboxylate . It was further condensed with methyl chloroacetate in the presence of sodium carbonate to give ethyl 1-(2-methoxy-2-oxoethyl)piperidine-4-carboxylate . A one-pot Dieckmann reaction of this compound in the presence of potassium tert-butoxide followed by hydrolysis and decarboxylation gave the title compound azabicyclo [2.2.2]oct-3-one hydrochloride .

Molecular Structure Analysis

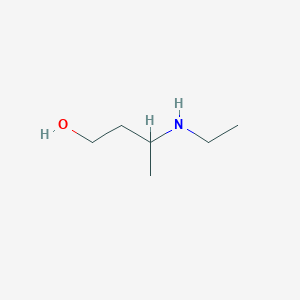

The molecular formula of Quinuclidine-3-carboxylic acid hydrochloride is C8H14ClNO2 . Its average mass is 191.655 Da and its monoisotopic mass is 191.071304 Da .

Chemical Reactions Analysis

Quinuclidine is an organic compound with the formula HC(C2H4)3N . It is a bicyclic amine that can be viewed as a tied back version of triethylamine . It is used as a reagent (base) and catalyst . It can be prepared by the reduction of quinuclidone .

Physical And Chemical Properties Analysis

Quinuclidine-3-carboxylic acid hydrochloride is a white crystalline solid. It is odorless and tasteless. It is soluble in water and organic solvents such as ethanol and methanol. It is a weak acid with a pKa of 10.5 and a logP of 0.37.

科学研究应用

Medicinal Chemistry and Drug Design

Quinuclidine-3-carboxylic acid hydrochloride is a valuable compound in medicinal chemistry due to its structural similarity to quinuclidine, a bicyclic amine that serves as a key scaffold in many pharmacologically active molecules. Its hydrochloride form enhances solubility and stability, making it suitable for drug formulation . It’s particularly useful in the synthesis of anticholinergic agents due to its ability to interact with muscarinic receptors .

Agriculture: Pesticide Development

In agriculture, this compound’s derivatives have been explored for their potential as anticholinesterase agents. These properties could be harnessed to develop new pesticides that target the nervous systems of pests, providing an alternative to traditional chemical pesticides and contributing to integrated pest management strategies .

Material Science: Catalysts and Reagents

Quinuclidine derivatives are known for their basicity and nucleophilicity, which can be exploited in material science. Quinuclidine-3-carboxylic acid hydrochloride can act as a catalyst or reagent in various chemical reactions, including polymerizations and organic synthesis, potentially leading to the development of new materials with unique properties .

Environmental Science: Pollutant Degradation

The compound’s potential in environmental science lies in its role in the degradation of pollutants. Its basic structure could be modified to create derivatives that help in breaking down harmful chemicals, thus mitigating environmental pollution and aiding in waste management efforts .

Biochemistry: Enzyme Inhibition Studies

Quinuclidine-3-carboxylic acid hydrochloride can be used in biochemistry for studying enzyme inhibition, particularly in enzymes involved in neurotransmission. This can provide insights into the treatment of diseases related to neurotransmitter imbalances, such as Alzheimer’s and Parkinson’s disease .

Pharmacology: Therapeutic Agent Development

In pharmacology, the compound’s derivatives have been investigated for their therapeutic potential. They have shown promise as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes that are pharmacological targets for conditions like myasthenia gravis and Alzheimer’s disease. This research could lead to the development of new therapeutic agents .

安全和危害

Quinuclidine-3-carboxylic acid hydrochloride is classified as a warning hazard . It is toxic if swallowed and fatal in contact with skin . It causes skin irritation and serious eye damage . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

属性

IUPAC Name |

1-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-9-3-1-6(7)2-4-9;/h6-7H,1-5H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHNHXQYRPDFPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506436 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6238-34-2 | |

| Record name | 1-Azabicyclo[2.2.2]octane-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of EO-122 and how does it compare to lidocaine?

A1: EO-122 is a new structural analog of lidocaine with potent antiarrhythmic activity []. While the precise mechanism is not detailed in the study, both EO-122 and lidocaine are classified as Class IB antiarrhythmic drugs. These drugs primarily work by blocking voltage-gated sodium channels in the heart, thereby reducing the excitability of cardiac cells and suppressing abnormal electrical impulses that can lead to arrhythmias. The study highlights that EO-122 demonstrated superior efficacy and duration of action compared to lidocaine in several animal models of arrhythmia [].

Q2: What is the pharmacokinetic profile of EO-122?

A2: The study found that EO-122 exhibits a pharmacokinetic profile compatible with a two-compartment open model. Key parameters include a half-life (t½) of approximately 150 minutes and a volume of distribution at steady state (Vd (ss)) of roughly 1.5 L/kg []. The oral bioavailability of EO-122 was determined to be greater than 80%, suggesting efficient absorption from the gastrointestinal tract []. Therapeutic blood concentrations were observed within the range of 0.5-7 μg/ml [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2-Bromophenyl)methyl]amino}ethan-1-ol](/img/structure/B1280507.png)

![[2-Bromo-1-(propan-2-yloxy)ethyl]benzene](/img/structure/B1280519.png)